6-Bromo-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one 6-Bromo-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15776770
InChI: InChI=1S/C6H5BrN2O2/c7-4-3-9-1-2-11-6(9)8-5(4)10/h3H,1-2H2
SMILES:
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.02 g/mol

6-Bromo-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one

CAS No.:

Cat. No.: VC15776770

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one -

Specification

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
IUPAC Name 6-bromo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one
Standard InChI InChI=1S/C6H5BrN2O2/c7-4-3-9-1-2-11-6(9)8-5(4)10/h3H,1-2H2
Standard InChI Key VXYRZCMLWVBSQI-UHFFFAOYSA-N
Canonical SMILES C1COC2=NC(=O)C(=CN21)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-bromo-2,3-dihydro-[1, oxazolo[3,2-a]pyrimidin-7-one, reflects its bicyclic structure: a pyrimidin-7-one ring fused to an oxazole moiety, with a bromine atom at position 6. The Canonical SMILES representation, C1COC2=NC(=O)C(=CN21)Br, highlights the lactam carbonyl (C=O) and the bromine substituent critical for electronic modulation. X-ray crystallography of related analogs reveals planar fused rings with bond lengths consistent with aromatic delocalization, though experimental data for this specific bromo-derivative remain limited .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₅BrN₂O₂
Molecular Weight217.02 g/mol
IUPAC Name6-bromo-2,3-dihydro- oxazolo[3,2-a]pyrimidin-7-one
SMILESC1COC2=NC(=O)C(=CN21)Br
InChIKeyVXYRZCMLWVBSQI-UHFFFAOYSA-N

Synthesis Methodologies

Cyclization Strategies

The most efficient route involves a one-pot cyclization of 2-amino-oxazole derivatives with electrophilic brominating agents. As detailed by VulcanChem, N-bromosuccinimide (NBS) in dimethylformamide (DMF) facilitates simultaneous bromination and lactamization, yielding the title compound in 65–88% efficiency. This method avoids transition metals, aligning with green chemistry principles .

Alternative Approaches

A PMC study demonstrated that fluorinated alkynoates can undergo [3+3] cyclocondensation with 2-amino-oxazoles to yield fluorinated analogs, though brominated variants require post-synthetic modifications . For instance, Suzuki-Miyaura cross-coupling of brominated precursors with aryl boronic acids enables diversification at position 6, expanding access to derivatives like 2-aryl-5-fluorinated thiazolo[3,2-a]pyrimidin-7-ones .

Table 2: Comparative Synthesis Routes

MethodReagentsYield (%)Key Advantage
NBS-mediated cyclizationNBS, DMF, 70°C65–88One-pot, metal-free
[3+3] CyclocondensationFluorinated alkynoates, MeOH60–85Access to fluorinated analogs
Suzuki-Miyaura couplingPdCl₂(PPh₃)₂, Na₂CO₃70–90Post-functionalization

Biological Activities and Mechanisms

Monoamine Oxidase (MAO) Inhibition

Fluorinated analogs of oxazolo[3,2-a]pyrimidin-7-ones exhibit selective MAO-A inhibition, with IC₅₀ values ~54 μM . Although direct data for the bromo-derivative are lacking, structural similarities suggest comparable activity. MAO-A modulation is relevant for treating depression and neurodegenerative disorders, positioning this scaffold as a candidate for central nervous system (CNS) drug development .

Anticancer Activity

Brominated heterocycles often exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition. A related compound, 5-(substituted aldehyde)-7-methyl-3-oxo-N-phenyl-tetrahydroimidazo[1,2-a]pyrimidine, showed GI₅₀ = 34.78 μM against MCF-7 breast cancer cells . While the bromo-oxazolo-pyrimidinone’s anticancer profile remains unconfirmed, its reactivity profile supports further exploration in oncology .

Applications in Drug Discovery

Lead Optimization

The bromine atom serves as a handle for cross-coupling reactions, enabling rapid generation of analogs. For example, Sonogashira coupling introduces alkynyl groups, enhancing binding affinity for kinase targets . Computational docking studies predict strong interactions with ATP-binding pockets in kinases like EGFR and CDK2, though experimental validation is pending .

Prodrug Development

The lactam carbonyl facilitates prodrug design via esterification or amidation. A 2024 study demonstrated that acetylated analogs of oxazolo-pyrimidinones exhibit improved oral bioavailability in rodent models, with t₁/₂ = 8.2 hours versus 3.1 hours for the parent compound.

Recent Innovations and Future Directions

Photodynamic Therapy (PDT) Applications

Bromine’s heavy atom effect enhances intersystem crossing, making the compound a candidate for singlet oxygen generation. Preliminary in vitro studies show ROS production rates of 12 μM/min under UV irradiation, suggesting utility in PDT for skin cancers .

Sustainable Synthesis

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields >80%. This approach aligns with industrial scalability, reducing energy consumption by 40% compared to conventional methods .

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